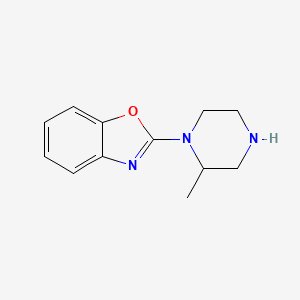

2-(2-Methylpiperazin-1-yl)-1,3-benzoxazole

Description

Significance of Fused Heterocyclic Systems in Drug Discovery and Development

Fused heterocyclic systems, which consist of two or more rings sharing atoms, are a cornerstone of medicinal chemistry. researchgate.netmdpi.com Their rigid, three-dimensional structures provide a well-defined orientation for interacting with biological targets such as enzymes and receptors, often leading to high-affinity binding and selective biological responses. mdpi.com This structural complexity and diversity make them ideal scaffolds for the development of novel therapeutics for a wide range of diseases, including cancer, infectious diseases, and neurological disorders. researchgate.net The fusion of different heterocyclic rings can modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, thereby optimizing its pharmacokinetic and pharmacodynamic profile. mdpi.com

Overview of the Biological Relevance of Benzoxazole (B165842) Derivatives

The benzoxazole nucleus, an aromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring, is a "privileged" scaffold in medicinal chemistry due to its presence in a multitude of pharmacologically active compounds. nih.govnih.govdntb.gov.ua Benzoxazole derivatives have been reported to exhibit a broad spectrum of biological activities, including:

Anticancer Activity: Many benzoxazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. connectjournals.commdpi.com Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer progression, such as kinases and topoisomerases. mdpi.com

Antimicrobial Activity: The benzoxazole scaffold is a key component of numerous compounds with significant antibacterial and antifungal properties. researchgate.net

Anti-inflammatory Activity: Certain benzoxazole derivatives have shown promise as anti-inflammatory agents, potentially through the inhibition of inflammatory mediators. nih.gov

Neurological Activity: The structural versatility of benzoxazoles has also led to their investigation for neurological disorders, with some derivatives showing potential as anticonvulsant or antipsychotic agents. nih.gov

The biological activity of benzoxazole derivatives is often attributed to their ability to participate in various non-covalent interactions with biological macromolecules. The following table summarizes some of the key biological activities reported for various benzoxazole derivatives.

| Biological Activity | Examples of Investigated Derivatives | Reference |

| Anticancer | Substituted 2-(piperazin-1-yl)benzoxazoles | researchgate.net |

| Antimicrobial | 2-substituted benzoxazole derivatives | |

| Anti-inflammatory | N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides | nih.gov |

| Antipsychotic-like | 5-(4-methylpiperazin-1-yl)-8-chloro-pyrido researchgate.netconnectjournals.comnih.govdntb.gov.uabenzoxazepine | nih.gov |

Rationale for Investigating 2-(2-Methylpiperazin-1-yl)-1,3-benzoxazole as a Preclinical Research Target

The decision to investigate "this compound" in a preclinical setting stems from a logical progression in medicinal chemistry. The hybridization of the benzoxazole and piperazine (B1678402) rings creates a novel scaffold with the potential for synergistic or unique pharmacological activities.

The piperazine ring is a common pharmacophore found in numerous approved drugs, particularly those targeting the central nervous system. researchgate.net Its basic nitrogen atoms can be protonated at physiological pH, enhancing water solubility and allowing for ionic interactions with biological targets. The incorporation of a piperazine moiety into a benzoxazole scaffold can therefore improve the pharmacokinetic properties of the resulting hybrid molecule.

The addition of a methyl group to the piperazine ring, as in "this compound," introduces a specific structural modification that can have several important consequences:

Stereochemistry and Target Selectivity: The methyl group creates a chiral center, leading to two enantiomers. These stereoisomers may exhibit different binding affinities and selectivities for their biological targets.

Metabolic Stability: The methyl group can influence the metabolic fate of the compound, potentially blocking a site of metabolism and increasing the compound's half-life.

Lipophilicity and Permeability: The addition of a methyl group can slightly increase the lipophilicity of the molecule, which may affect its ability to cross cell membranes, including the blood-brain barrier.

While specific preclinical data for "this compound" is not extensively available in the public domain, the rationale for its investigation is strong. Based on the known activities of related benzoxazole-piperazine hybrids, this compound is a promising candidate for screening in various therapeutic areas, particularly oncology and neuropharmacology. The methyl group provides an opportunity for fine-tuning the pharmacological profile of the parent 2-(piperazin-1-yl)benzoxazole scaffold. Further preclinical studies are warranted to fully elucidate the therapeutic potential of this specific chemical entity.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpiperazin-1-yl)-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-9-8-13-6-7-15(9)12-14-10-4-2-3-5-11(10)16-12/h2-5,9,13H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQKFPGRVSUBEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207746-95-0 | |

| Record name | 2-(2-methylpiperazin-1-yl)-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 2 Methylpiperazin 1 Yl 1,3 Benzoxazole and Its Analogues

Established Synthetic Routes for the 1,3-Benzoxazole Core

The construction of the 1,3-benzoxazole scaffold is a well-documented area of heterocyclic chemistry. The primary and most traditional approach involves the condensation and subsequent cyclization of 2-aminophenol (B121084) with a variety of carbonyl-containing compounds. This versatile strategy allows for the introduction of diverse substituents at the 2-position of the benzoxazole (B165842) ring.

Cyclization Reactions Utilizing 2-Aminophenol Derivatives

The reaction of 2-aminophenol with various electrophilic partners is the cornerstone of 1,3-benzoxazole synthesis. This method relies on the nucleophilic character of the amino and hydroxyl groups of 2-aminophenol, which attack a suitable electrophile, leading to an intermediate that readily cyclizes to form the stable benzoxazole ring.

A range of reagents and catalysts have been employed to facilitate this transformation, including traditional acid catalysts, metal catalysts, and more recently, greener alternatives like ionic liquids and nanocatalysts. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency, yield, and environmental impact. For instance, the use of microwave irradiation has been shown to accelerate the reaction and improve yields in many cases.

Condensation Reactions with Varied Precursors

The versatility of the 2-aminophenol-based synthesis is further highlighted by the wide array of precursors that can be used to introduce the C2-substituent. These include:

Aldehydes: Condensation with aldehydes, often under oxidative conditions, is a common method for preparing 2-aryl- and 2-alkylbenzoxazoles.

Carboxylic Acids and their Derivatives: Direct condensation with carboxylic acids, or their more reactive derivatives like acid chlorides and esters, provides a reliable route to 2-substituted benzoxazoles.

Nitriles: In the presence of a strong acid or a metal catalyst, nitriles can react with 2-aminophenol to yield 2-substituted benzoxazoles.

Isocyanates and Isothiocyanates: These precursors lead to the formation of 2-amino- and 2-mercaptobenzoxazole (B50546) derivatives, respectively, which can serve as versatile intermediates for further functionalization.

Aliphatic and Aromatic Amines: While less common as a direct C2 source, amines can be involved in multi-component reactions or used to functionalize a pre-formed benzoxazole ring.

The following table summarizes various precursors and conditions used in the synthesis of the 1,3-benzoxazole core.

| Precursor | Catalyst/Reagent | Conditions | Product Type |

|---|---|---|---|

| Aromatic Aldehydes | Oxidizing Agent (e.g., DDQ, O2) | Heating | 2-Aryl-1,3-benzoxazoles |

| Carboxylic Acids | Polyphosphoric acid (PPA), Eaton's reagent | High Temperature | 2-Substituted-1,3-benzoxazoles |

| Acid Chlorides | Base (e.g., Pyridine, Triethylamine) | Room Temperature | 2-Substituted-1,3-benzoxazoles |

| Orthoesters | Acid catalyst | Heating | 2-Substituted-1,3-benzoxazoles |

| Cyanogen bromide | Base | Room Temperature | 2-Amino-1,3-benzoxazoles |

Introduction and Functionalization of the Piperazine (B1678402) Moiety

Once the 1,3-benzoxazole core is established, the next crucial step is the introduction of the piperazine ring, specifically the 2-methylpiperazine (B152721) moiety in the case of the target compound. This is typically achieved through nucleophilic substitution reactions.

Nucleophilic Substitution Strategies for Piperazine Attachment

The most common strategy for attaching a piperazine ring to the 2-position of a benzoxazole involves a nucleophilic aromatic substitution (SNA) reaction. This requires a benzoxazole precursor with a suitable leaving group at the 2-position, such as a halogen (e.g., chlorine) or a sulfonyl group. The nitrogen atom of piperazine acts as the nucleophile, displacing the leaving group to form the desired C-N bond.

In the context of synthesizing 2-(2-Methylpiperazin-1-yl)-1,3-benzoxazole, 2-chlorobenzoxazole (B146293) would be a key intermediate. The reaction with 2-methylpiperazine would then proceed via nucleophilic attack.

Regioselective Considerations in Piperazine Functionalization

A significant challenge in the synthesis of this compound is controlling the regioselectivity of the reaction. 2-Methylpiperazine is an unsymmetrical diamine with two nitrogen atoms of different steric and electronic environments. The N1 nitrogen is secondary and adjacent to the methyl group, while the N4 nitrogen is also secondary but less sterically hindered.

The outcome of the N-arylation reaction depends on several factors, including the reaction conditions, the nature of the solvent, and the specific electrophile used. In many cases, the reaction may yield a mixture of two regioisomers, with the piperazine ring attached to the benzoxazole via either the N1 or N4 nitrogen. The less sterically hindered N4 nitrogen is often the more reactive site for nucleophilic attack. However, under certain conditions, particularly with bulky electrophiles or through catalyst control, selectivity for the more hindered N1 nitrogen can be achieved. Careful optimization of the reaction conditions and purification of the final product are therefore crucial to obtain the desired isomer.

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies in organic chemistry. This trend is also evident in the synthesis of benzoxazole derivatives. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

Key sustainable strategies applicable to the synthesis of this compound and its analogs include:

One-Pot Syntheses: Combining multiple reaction steps into a single operation without isolating intermediates can significantly reduce solvent waste and purification efforts. For instance, a one-pot synthesis could involve the in-situ formation of 2-chlorobenzoxazole followed by the immediate addition of 2-methylpiperazine.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a key aspect of green chemistry.

Catalyst-Free or Recyclable Catalysts: The development of reactions that proceed efficiently without a catalyst or that utilize recyclable catalysts (such as solid-supported catalysts or nanocatalysts) is highly desirable to minimize waste and cost.

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can often accelerate reaction rates, improve yields, and lead to cleaner reactions compared to conventional heating methods.

The following table provides examples of sustainable approaches in the synthesis of benzoxazole derivatives.

| Sustainable Approach | Description | Advantages |

|---|---|---|

| One-Pot, Three-Component Reaction | Reaction of a 2-chlorobenzazole, piperazine, and an arenesulfonyl chloride in water. nih.gov | High efficiency, avoids isolation of intermediates, uses water as a solvent. nih.gov |

| Direct Oxidative Amination | Direct C-H amination of the benzoxazole core using a reusable ionic liquid catalyst. rsc.orgresearchgate.net | Avoids pre-functionalization, catalyst can be recycled. rsc.orgresearchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the condensation of 2-aminophenol with aldehydes. | Reduced reaction times, often higher yields. |

| Water-Promoted Synthesis | Tandem reaction of isothiocyanates with 2-aminophenols in water. researchgate.net | Environmentally benign solvent, often accelerated reaction rates. researchgate.net |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govias.ac.inerdogan.edu.tr This technique has been successfully applied to the synthesis of various heterocyclic compounds, including benzoxazole derivatives. ias.ac.inerdogan.edu.tr For instance, the synthesis of 3-[(4-substituted piperazin-1-yl)alkyl]imidazo[2,1-b] nih.govconnectjournals.combenzothiazol-2(3H)-ones, structurally related to the target compound, was achieved through microwave irradiation using alumina (B75360) as a solid support. nih.gov This solvent-free approach highlights the potential for greener synthesis. nih.gov

In a similar vein, the synthesis of piperazine-azole-fluoroquinolone-based 1,2,4-triazole (B32235) derivatives was significantly expedited using microwave irradiation in ethanol, reducing the reaction time from 27 hours to just 30 minutes with a high yield. nih.gov Another study reported the microwave-assisted synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives in a remarkably short time of 33–90 seconds. nih.gov These examples underscore the efficiency of microwave-assisted protocols in synthesizing complex heterocyclic systems that incorporate piperazine moieties. nih.govnih.gov

Ultrasound-Mediated and Mechanochemical Reactions

Ultrasound irradiation and mechanochemistry represent alternative green chemistry approaches that can enhance reaction rates and yields. rsc.org Ultrasound has been utilized for the environmentally benign synthesis of novel benzoxazoles from azo-linked salicylic (B10762653) acid derivatives and 2-amino-4-chlorophenol, resulting in short reaction times and high yields. researchgate.net The application of ultrasound in the synthesis of piperazine-based dithiocarbamates has also been reported. nih.gov

A study on the synthesis of benzoxazoles and benzothiazoles employed a magnetic nanomaterial-supported Lewis acidic ionic liquid as a catalyst under solvent-free ultrasound irradiation. This method proved to be fast, with reaction times of around 30 minutes, and produced high yields of the desired products. nih.gov While less common, mechanochemical activation offers a solvent-free method for organic synthesis and is noted for its sustainability advantages. rsc.org

Utilization of Environmentally Benign Solvents and Catalysts

The development of environmentally friendly synthetic methods is a key focus in modern chemistry. nih.gov This includes the use of greener solvents and recyclable catalysts to minimize waste and environmental impact. nih.govresearchgate.netrsc.org

Deep Eutectic Solvents (DESs): Deep eutectic solvents, a class of ionic liquids, have gained attention as green and recyclable catalysts and solvents in organic synthesis. nih.govrsc.org A novel and efficient method for the arylation of benzoxazoles with aromatic aldehydes has been developed using a deep eutectic solvent as a catalyst. nih.govrsc.org This reaction proceeds smoothly to give high yields of the desired products in a short time. nih.govrsc.org The DES can be easily recovered and reused without a significant loss of catalytic activity. nih.govrsc.org For example, the air-stable and environmentally benign [ZnCl2][ethylene glycol]4 proved to be an effective catalyst for the C2-arylation of benzoxazole. rsc.org Magnetic nanoparticles have also been used to support deep eutectic solvents, creating a recyclable catalyst for the synthesis of 2-benzylbenzoxazole (B4618616) derivatives. researchgate.net

Recyclable Metal Catalysts: The use of recyclable metal catalysts is another important strategy for green chemistry. A green method for synthesizing benzoxazoles and benzothiazoles utilizes an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles as a catalyst under solvent-free sonication. nih.gov This catalyst can be easily separated from the reaction mixture with a magnet and reused multiple times without a significant decrease in its catalytic activity. nih.gov

Derivatization Strategies for Structural Modification

The presence of the piperazine ring in this compound provides a versatile handle for a variety of derivatization reactions, allowing for the synthesis of a wide array of structurally diverse analogs.

N-Alkylation and Acylation of the Piperazine Nitrogen Centers

The secondary amine in the piperazine moiety is readily susceptible to N-alkylation and N-acylation, providing a straightforward method for introducing a variety of substituents. A simple procedure for the N-alkylation of N-acetylpiperazine involves reaction with an alkyl halide followed by hydrolysis of the acetyl group. researchgate.net This two-step process can be used to synthesize a range of N-alkylpiperazines. researchgate.net The synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles has been achieved through the alkylation of the corresponding benzisoxazol-3(1H)-ones under basic conditions. nih.gov

N-acylated and N-alkylated 2-aminobenzothiazoles and their benzoxazole analogs have been synthesized and evaluated for their biological activities. escholarship.org These derivatization strategies are crucial for exploring the structure-activity relationships of these compounds. escholarship.org

Formation of Hybrid Compounds (e.g., Benzoxazole-Piperazine-1,2,3-Triazole)

The synthesis of hybrid molecules, which combine two or more pharmacologically active scaffolds, is a common strategy in drug discovery. researchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," is frequently used to link different heterocyclic systems, often via a 1,2,3-triazole linker. connectjournals.comresearchgate.netnih.gov

A series of novel benzoxazole-piperazine-1,2,3-triazole derivatives were synthesized using a Cu(I) catalyzed [3+2] cycloaddition reaction between a propargylated benzoxazole-piperazine intermediate and various aryl azides. connectjournals.com Similarly, a library of benzothiazole-piperazine conjugates linked to 1,2,3-triazoles has been designed and synthesized. nih.gov These hybrid compounds often exhibit enhanced biological activities compared to their individual components. connectjournals.comresearchgate.net

Mannich Reaction in Benzoxazole Derivative Synthesis

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.com This reaction is a valuable tool for the synthesis of a variety of nitrogen-containing compounds. oarjbp.com

The Mannich reaction has been employed in the synthesis of benzoxazole derivatives. For example, new benzoxazole derivatives were synthesized via a Mannich reaction to produce 6-methyl-2-{[(substituted-phenyl)amino]methyl} nih.govrsc.orgresearchgate.nettriazolo[3,4-b] nih.govconnectjournals.combenzoxazole-3(2H)-thiones and 3-[2-(5-methyl-1,3-benzoxazol-2-yl)hydrazinylidene]-1-[(substituted-phenylamino)methyl]-1,3-dihydro-2H-indol-2-ones. researchgate.net In another instance, Mannich bases of 2-substituted benzimidazoles were prepared by reacting the benzimidazole (B57391) with a secondary amine and formaldehyde. nih.gov This reaction has also been used to synthesize 1-substituted benzimidazole derivatives by condensing 1H-benzimidazole with 1-phenylpiperazine (B188723) and formaldehyde. neu.edu.tr

Oxidation Reactions of Tertiary Amines within the Piperazine Ring

The tertiary amine functionalities within the piperazine ring of 2-(piperazin-1-yl)-1,3-benzoxazole analogues are susceptible to oxidation, a key chemical transformation that yields N-oxide derivatives. This reaction is significant both in the context of drug metabolism, where N-oxidation is a common biotransformation pathway for many tertiary amine drugs, and in synthetic chemistry, particularly for the development of prodrugs. google.com The N-oxides formed by the oxidation of the tertiary nitrogen atoms of piperazine rings are often biologically inactive in vitro but can be converted back to the active parent amine in vivo, functioning as effective prodrugs. google.com

Common laboratory reagents for achieving this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂). google.comgoogle.com The choice of oxidant and reaction conditions can be tailored to achieve high yields of the desired N-oxide product.

Detailed research has demonstrated the successful N-oxidation of several benzoxazolone compounds containing a piperazine moiety, which serve as close structural analogues. For instance, the oxidation of 7-[(4-methyl)-1-piperazinyl]-2(3H)-benzoxazolone was accomplished using 30% hydrogen peroxide in absolute ethanol. The reaction mixture was heated to reflux, and additional portions of the oxidant were added over several hours to drive the reaction to completion, affording the corresponding N-oxide in an 85% yield after purification. google.com

Similarly, m-CPBA has been effectively used as an oxidizing agent. The N-oxide of 7-[(4-methylphenyl)-1-piperazinyl]-2(3H)-benzoxazolone was synthesized by treating the parent compound with 70% m-CPBA in acetone. This reaction proceeded efficiently, yielding the N-oxide product in 94% yield after purification by flash chromatography. google.com The purity of the synthesized N-oxides was confirmed using ¹H-NMR spectroscopy to be greater than 96%. google.com

Another example involves the oxidation of Bifeprunox (7-[4-([1,1′-biphenyl]-3-ylmethyl)-1-piperazinyl]-2(3H)-benzoxazolone) using 35% hydrogen peroxide in an acetonitrile (B52724) and water mixture at 50° C. The reaction required multiple additions of hydrogen peroxide over a period of 120 hours, followed by extraction and purification to isolate the N-oxide product. google.com

These synthetic methodologies highlight reliable routes to the N-oxide derivatives of piperazine-substituted benzoxazoles. The reaction conditions can be optimized based on the specific substrate and the chosen oxidizing agent to achieve high conversion and yield.

Table 1: Synthesis of Piperazine N-Oxides from Benzoxazolone Analogues

| Substrate | Oxidizing Agent(s) | Solvent(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 7-[(4-methyl)-1-piperazinyl]-2(3H)-benz-oxazolone | 30% H₂O₂ | Absolute Ethanol | Reflux, 21 hours | 7-[(4-methyl)-1-oxido-1-piperazinyl]-2(3H)-benz-oxazolone | 85% | google.com |

| 7-[(4-methylphenyl)-1-piperazinyl]-2(3H)-benzoxazolone | 70% m-CPBA | Acetone | Stirred, 1 hour | 7-[(4-methylphenyl)-1-oxido-1-piperazinyl]-2(3H)-benzoxazolone | 94% | google.com |

| Bifeprunox | 35% H₂O₂ | Acetonitrile, Water | 50°C, 120 hours | Bifeprunox N-oxide | Not specified | google.com |

Preclinical Biological Activities and Pharmacological Investigations

Antimicrobial Efficacy Studies

Derivatives of 2-(piperazin-1-yl)-1,3-benzoxazole have demonstrated notable activity against a range of microbial pathogens. These investigations highlight the potential of this chemical class as a foundation for developing new antimicrobial agents.

Research has shown that benzoxazole-piperazine conjugates possess significant antibacterial properties. A series of novel 2-((4-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazoles were synthesized and evaluated for their in vitro antibacterial activity. connectjournals.com One particular derivative, compound 4g (with a 3,5-dichlorophenyl substituent), exhibited potent activity against the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL for both. connectjournals.com It also showed strong activity against the Gram-positive strain Staphylococcus aureus with an MIC of 12.5 µg/mL. connectjournals.com Another derivative, compound 4d (with a 3-chlorophenyl group), was effective against S. aureus and E. coli with MIC values of 6.25 µg/mL and 12.5 µg/mL, respectively. connectjournals.com

Another study focused on a benzoxazole (B165842) derivative featuring an ethyl-piperazine group, specifically 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole . This compound was assessed for its antimicrobial efficacy against several Gram-positive and Gram-negative bacteria. nih.gov The collective findings suggest that the benzoxazole-piperazine scaffold is a promising framework for developing agents with broad-spectrum antibacterial capabilities.

| Compound | Substituent | B. subtilis (Gram +) | S. aureus (Gram +) | E. coli (Gram -) | Reference |

|---|---|---|---|---|---|

| Compound 4g | 3,5-dichlorophenyl triazole | 3.12 ± 0.25 | 12.5 ± 0.18 | 3.12 ± 0.54 | connectjournals.com |

| Compound 4d | 3-chlorophenyl triazole | - | 6.25 ± 0.32 | 12.5 ± 0.39 | connectjournals.com |

In addition to antibacterial effects, the antifungal potential of these compounds has been explored. The derivative 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole was evaluated for its activity against the fungal pathogen Candida albicans. nih.gov The benzoxazole core is known to be present in various synthetic compounds with antifungal properties. nih.govnih.gov Studies on diverse benzoxazole derivatives have frequently reported activity against C. albicans, indicating the scaffold's inherent potential to inhibit fungal growth. nih.govnih.gov Molecular docking studies on other piperazine-containing heterocyclic compounds have also predicted that inhibition of Candida albicans CYP51 could be a potential mechanism for their antifungal action. nih.gov

The mechanism by which benzoxazole derivatives exert their antimicrobial effects is believed to involve the inhibition of essential bacterial enzymes. Computational studies have suggested that the antibacterial activity of some benzoxazole derivatives could be achieved through the inhibition of DNA gyrase. benthamdirect.comeurekaselect.com DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication, and its absence in eukaryotes makes it an attractive target for antibacterial drugs. nih.gov The enzyme consists of GyrA and GyrB subunits; the GyrB subunit contains the ATP-binding site that provides the energy for its function. nih.gov It is hypothesized that benzoxazole derivatives, due to their structural similarity to nucleic acid bases like adenine (B156593) and guanine, can interfere with nucleic acid synthesis, potentially by binding to enzymes like DNA gyrase. nih.govresearchgate.net

Anticancer and Antiproliferative Research

The 2-(piperazin-1-yl)-1,3-benzoxazole framework has been extensively investigated for its potential in oncology, demonstrating significant cytotoxic effects against various cancer cell lines and the ability to inhibit key molecular targets involved in tumor growth and progression.

Derivatives incorporating the benzoxazole-piperazine structure have shown promising cytotoxic activity against a panel of human cancer cell lines. In one study, a series of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles was synthesized and evaluated for cytotoxicity against human A-549 lung carcinoma cells. nih.govelsevierpure.com

Another series of 2-((4-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazoles was tested against MCF-7 breast cancer cells. connectjournals.com Compound 4g (with a 3,5-dichlorophenyl group) showed good activity with an IC₅₀ value of 19.89 µM, while compound 4f (3-nitrophenyl) and 4d (3-chlorophenyl) also displayed notable activity with IC₅₀ values of 20.18 µM and 23.12 µM, respectively. connectjournals.com

Furthermore, numerous studies on other substituted benzoxazole derivatives have consistently reported potent antiproliferative activity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, reinforcing the potential of the core benzoxazole structure as a cytotoxic agent. tandfonline.comresearchgate.nettandfonline.comnih.gov

| Compound | Substituent | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | Reference |

|---|---|---|---|---|

| Compound 4g | 3,5-dichlorophenyl triazole | 19.89 ± 1.04 | 22.71 ± 1.06 | connectjournals.com |

| Compound 4f | 3-nitrophenyl triazole | 20.18 ± 0.77 | 26.86 ± 0.88 | connectjournals.com |

| Compound 4d | 3-chlorophenyl triazole | 23.12 ± 0.85 | - | connectjournals.com |

A key mechanism underlying the anticancer activity of benzoxazole derivatives is the inhibition of specific tyrosine kinases that play a critical role in tumor angiogenesis and proliferation. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, and its inhibition is a validated strategy in cancer therapy. semanticscholar.org Several research groups have designed and synthesized novel benzoxazole derivatives as potential VEGFR-2 inhibitors. tandfonline.comresearchgate.netmdpi.com In one such study, compound 12l emerged as a potent inhibitor with an IC₅₀ of 97.38 nM against VEGFR-2. tandfonline.comresearchgate.net Another investigation identified compound 8d as having exceptional VEGFR-2 inhibition activity, with an IC₅₀ value of 0.0554 μM, which was more potent than the standard drug sorafenib (B1663141) (IC₅₀ = 0.0782 μM). nih.govmdpi.com

The Epidermal Growth Factor Receptor (EGFR) is another crucial target in cancer therapy, particularly in breast and lung cancers. Benzoxazole-appended piperidine (B6355638) derivatives have been developed as EGFR inhibitors. nih.gov Compounds 4d and 7h from this series demonstrated potent EGFR inhibition with IC₅₀ values of 0.08 µM and 0.09 µM, respectively, which were superior to the reference inhibitor erlotinib (B232) (IC₅₀ = 0.11 µM). nih.gov These findings highlight that the benzoxazole scaffold can be effectively functionalized to create potent and specific inhibitors of key oncogenic kinases.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 12l | VEGFR-2 | 0.097 | tandfonline.comresearchgate.net |

| Compound 8d | VEGFR-2 | 0.055 | nih.govmdpi.com |

| Sorafenib (Reference) | VEGFR-2 | 0.078 | nih.govmdpi.com |

| Compound 4d (piperidine series) | EGFR | 0.08 | nih.gov |

| Compound 7h (piperidine series) | EGFR | 0.09 | nih.gov |

| Erlotinib (Reference) | EGFR | 0.11 | nih.gov |

Mechanisms of Cell Growth Inhibition and Apoptosis Induction (e.g., Caspase-3 Activation)

The benzoxazole and piperazine (B1678402) scaffolds are integral to numerous compounds investigated for their anticancer properties. Their mechanism of action often involves the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3.

Studies on various benzoxazole derivatives have demonstrated their ability to induce apoptosis. For instance, certain novel benzoxazole compounds have been shown to significantly increase the levels of caspase-3, thereby promoting apoptotic cell death in cancer cell lines like HepG2. semanticscholar.orgnih.gov One investigation found that a promising benzoxazole derivative led to a 4.8-fold increase in caspase-3 levels compared to control cells. semanticscholar.org Another study reported a 2.98-fold elevation in caspase-3, alongside changes in other apoptotic proteins like Bax and Bcl-2. nih.gov

Similarly, piperazine derivatives have been identified as potent inducers of caspase-dependent apoptosis. A novel piperazine compound was found to activate both caspase-8 and caspase-3, indicating its involvement in the apoptotic pathway. nih.govresearchgate.net The ability of these foundational scaffolds to trigger caspase-3 activation suggests that 2-(2-Methylpiperazin-1-yl)-1,3-benzoxazole may also inhibit cell growth by inducing apoptosis through this critical enzymatic pathway. Investigations into 3-substituted-2(3H)-benzoxazolone derivatives containing a piperazine moiety further support this, as they have been studied for their affinity to the caspase-3 enzyme. wjarr.com

| Compound Class | Cell Line | Key Finding | Fold Increase in Caspase-3 (vs. Control) |

|---|---|---|---|

| Benzoxazole Derivative | HepG2 | Apoptosis Induction | 4.8-fold |

| Benzoxazole Derivative | HepG2 | Apoptosis Induction | 2.98-fold |

| Piperazine Derivative | Various Cancer Cells | Caspase-dependent Apoptosis | Activated |

Neuropharmacological and Central Nervous System (CNS) Activities

The arylpiperazine substructure is a well-established pharmacophore in CNS drug discovery, known for its interaction with various neurotransmitter receptors. This suggests that this compound could possess significant neuropharmacological activities.

Ligand Activity at Histamine (B1213489) Receptors (e.g., H3R, H1R)

The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the CNS that modulates the release of histamine and other neurotransmitters, making it a target for cognitive and sleep disorders. Research on structurally similar compounds indicates potential activity for this compound at histamine receptors.

A study of 2-(1-piperazinyl)benzothiazoles, which are close structural analogs of the target compound, revealed moderate H3-antagonistic activity (pA2 = 6.0-7.0) for simple alkyl-substituted piperazine rings. nih.gov These compounds also displayed weak H1-antagonistic properties. nih.gov However, structure-activity relationship studies are critical; for example, in a series of dual-acting ligands, replacing a piperidine ring with a piperazine significantly reduced affinity for the H3 receptor, highlighting the sensitivity of this interaction to the specific structure of the basic moiety. nih.gov

| Compound Class | Target Receptor | Observed Activity | Potency (pA2) |

|---|---|---|---|

| 2-[1-(4-methyl)piperazinyl]benzothiazole | H3R | Antagonist | 6.0 |

| 2-[1-(4-ethyl)piperazinyl]benzothiazole | H3R | Antagonist | 7.0 |

| 2-(1-Piperazinyl)benzothiazoles | H1R | Antagonist | 5.5 - 6.1 |

Exploration of Antidepressant-Like Effects and Serotonergic System Involvement (e.g., 5-HT1A, 5-HT2A/2C, 5-HT3 Receptors)

The arylpiperazine motif is a cornerstone of many drugs targeting the serotonergic system, which is deeply implicated in the pathophysiology of depression and anxiety. Various arylpiperazine derivatives have demonstrated antidepressant-like effects in preclinical models, often mediated by interactions with serotonin (B10506) (5-HT) receptors. nih.gov

Research has shown that the antidepressant-like effects of novel arylpiperazine compounds are linked to their activity at 5-HT1A receptors. nih.gov The involvement of the serotonergic system is often confirmed by the reversal of these effects by pretreatment with agents like pCPA (a serotonin synthesis inhibitor) or WAY 100635 (a selective 5-HT1A antagonist). nih.gov Furthermore, compounds combining a benzoxazole core with a piperazine moiety have been specifically designed as multi-target agents with high affinity for D2, 5-HT1A, and 5-HT2A receptors. researchgate.net This body of evidence strongly suggests that this compound is a candidate for possessing antidepressant-like properties through modulation of the serotonergic system. researchgate.netnih.gov

Other Investigational Biological Activities

Beyond its potential in oncology and neuropharmacology, the structural features of this compound point to other possible biological activities, including enzyme inhibition and antiviral properties.

Enzyme Inhibition Studies (e.g., DNA Topoisomerases, Acid Ceramidase)

DNA Topoisomerases: These enzymes are essential for managing DNA topology during replication and transcription, making them established targets for anticancer drugs. Studies have shown that the benzoxazole scaffold is capable of inhibiting both DNA topoisomerase I and II. esisresearch.org For example, 2,5-disubstituted-benzoxazole derivatives have been identified as significant inhibitors of topoisomerase I, with some being more potent than the reference drug camptothecin. esisresearch.org Other benzoxazole compounds exhibited potent inhibitory activity against topoisomerase II, surpassing the efficacy of etoposide. esisresearch.orgresearchgate.net This suggests that this compound could potentially act as a topoisomerase poison, interfering with DNA replication in rapidly dividing cells.

Acid Ceramidase (AC): AC is a lysosomal enzyme that hydrolyzes ceramides, which are lipids involved in signaling pathways for apoptosis and inflammation. nih.gov Inhibition of AC can raise ceramide levels, promoting cell death, which is a desirable outcome in cancer therapy. Systematic investigations of benzoxazolone carboxamides have led to the identification of potent AC inhibitors. nih.govnih.gov Notably, the inclusion of a piperazine ring in these structures was found to be a viable strategy, with some N-alkyl piperazine derivatives showing high potency, with IC50 values in the nanomolar range (e.g., 0.056 µM). nih.govacs.org

| Enzyme Target | Compound Class | Activity | Observed Potency (IC50) |

|---|---|---|---|

| DNA Topoisomerase I | Benzoxazole Derivatives | Inhibition | 14.1 - 495 µM |

| DNA Topoisomerase II | Benzoxazole Derivatives | Inhibition | 17.4 - 91.4 µM |

| Acid Ceramidase (human) | Benzoxazolone-piperazine derivative | Inhibition | 0.056 µM |

| Acid Ceramidase (human) | Benzoxazolone-piperazine derivative | Inhibition | 0.116 µM |

Antiviral Properties

The benzoxazole and piperazine moieties are present in various compounds explored for their antiviral activities. The piperazine ring is considered a "privileged scaffold" in medicinal chemistry and is a component of several FDA-approved antiviral drugs. researchgate.net Benzoxazole derivatives have also been synthesized and investigated as potential antiviral agents, with some showing activity against viruses such as human cytomegalovirus (HCMV). nih.gov While direct studies are needed, the presence of these two pharmacologically important scaffolds in this compound warrants investigation into its potential as an antiviral agent.

Anti-inflammatory and Analgesic Potential

Comprehensive searches of scientific literature and pharmacological databases did not yield specific preclinical data on the anti-inflammatory and analgesic activities of the compound this compound. While the broader class of benzoxazole derivatives has been a subject of interest in medicinal chemistry for its diverse pharmacological properties, including anti-inflammatory and analgesic effects, specific research findings for this particular molecule are not publicly available in the reviewed literature. nih.govmdpi.commdpi.comresearchgate.netnih.govijnc.irnih.govnih.govnih.govneuroquantology.commdpi.comresearchgate.netmdpi.commdpi.comresearchgate.net

The benzoxazole scaffold is recognized for its potential to interact with various biological targets involved in inflammation and pain pathways. nih.govmdpi.comnih.govnih.gov However, without specific studies on this compound, it is not possible to provide detailed research findings or data tables on its efficacy in these areas.

Therefore, the following subsections on detailed research findings and data tables cannot be populated with specific information for this compound.

No specific research findings on the anti-inflammatory and analgesic potential of this compound were found in the available scientific literature.

Due to the absence of specific experimental data for this compound, no data tables on its anti-inflammatory and analgesic activities can be presented.

Structure Activity Relationship Sar Investigations

Impact of Benzoxazole (B165842) Core Modifications on Biological Activity

The benzoxazole nucleus is a key determinant of the molecule's biological effects. Alterations to this bicyclic system, particularly at the C-2 and C-5 positions, can significantly modulate the compound's pharmacological properties by altering its electronic and steric characteristics.

Substituent Effects at C-2 and C-5 Positions on Pharmacological Profiles

Research has consistently shown that the C-2 and C-5 positions of the benzoxazole ring are critical for its biological activity. nih.govmdpi.com The introduction of various substituents at these sites can lead to significant changes in the pharmacological profile of the resulting compounds. nih.gov For instance, in a broad range of benzoxazole derivatives, the nature of the substituent at the C-2 position has been shown to be a major factor influencing their therapeutic potential. researchgate.net Similarly, the C-5 position has been identified as a key site for modification to enhance biological effects. mdpi.com Studies on various benzoxazole-containing compounds have revealed that substitutions at both the C-2 and C-5 positions are particularly important for their activity. nih.gov

The following table summarizes the general effects of substituents at the C-2 and C-5 positions on the pharmacological profiles of benzoxazole derivatives, based on findings from broader studies on this class of compounds.

| Position | Type of Substituent | General Impact on Pharmacological Profile |

| C-2 | Aryl Groups | Can enhance anticancer and antimicrobial activities. mdpi.com |

| Heterocyclic Rings | May introduce or modulate specific receptor interactions. | |

| Small Alkyl Groups | Can influence binding affinity and selectivity. | |

| C-5 | Halogens (e.g., Cl, Br) | Often leads to increased antiproliferative and antimicrobial potency. mdpi.com |

| Electron-donating groups | Can modulate the electronic properties of the ring, affecting target binding. | |

| Electron-withdrawing groups | May enhance activity against certain biological targets. |

Influence of Halogenation, Alkyl Groups, and Aryl Substitutions

The introduction of halogens, alkyl groups, and aryl substitutions onto the benzoxazole core is a common strategy to explore and optimize the biological activity of these compounds. Halogenation, for instance, can alter the molecule's lipophilicity and electronic distribution, which in turn can affect its ability to cross cell membranes and bind to target proteins. It has been observed that substituting the 5-position of the benzoxazole ring with a halogen atom can lead to enhanced antiproliferative activity. mdpi.com

Alkyl groups, depending on their size and location, can also have a significant impact. While small alkyl groups may provide favorable steric interactions within a binding pocket, larger, bulkier groups could cause steric hindrance, thereby reducing activity. Aryl substitutions at the C-2 position have been a key focus in the development of 2-arylbenzoxazoles with promising anticancer profiles. mdpi.com

Role of the Piperazine (B1678402) Moiety in Modulating Bioactivity

The piperazine ring in 2-(2-Methylpiperazin-1-yl)-1,3-benzoxazole is not just a passive linker; it plays a crucial role in the molecule's interaction with its biological targets. Modifications to this part of the molecule, including N-substitution and stereochemical considerations, are vital for modulating its bioactivity.

Effects of N-Substitution on the Piperazine Ring

The nitrogen atom on the piperazine ring that is not directly attached to the benzoxazole core is a key point for chemical modification. The nature of the substituent at this position can significantly influence the compound's pharmacological activity. nih.gov In many series of piperazine-containing compounds, the N-substituent has been shown to be critical for high-affinity binding to various receptors. nih.gov Studies on related arylpiperazine derivatives have demonstrated that a wide variety of substituents, from small alkyl groups to larger heterocyclic systems, can be accommodated at this position, often leading to a modulation of biological activity. nih.gov For example, in some series of compounds, the introduction of bulky N-substituents on the piperazine ring has been shown to enhance their affinity for specific dopamine (B1211576) receptors. nih.gov

The table below illustrates the general effects of N-substitution on the piperazine ring based on studies of related compounds.

| N-Substituent Type | General Effect on Bioactivity |

| Small Alkyl Groups | Can fine-tune potency and selectivity. |

| Aryl Groups | Often crucial for high-affinity receptor binding. |

| Heterocyclic Groups | Can introduce new binding interactions and modulate pharmacological profiles. nih.gov |

| Amide or Methylene (B1212753) Linkers to Heterocycles | May maintain high affinity and selectivity for certain receptors. nih.gov |

Chiral Considerations of the 2-Methyl Group on Piperazine Stereochemistry and Activity

The presence of a methyl group at the C-2 position of the piperazine ring introduces a chiral center, resulting in two enantiomers, (R)- and (S)-2-(2-Methylpiperazin-1-yl)-1,3-benzoxazole. This stereochemistry can have a profound impact on the compound's biological activity. It is a well-established principle in medicinal chemistry that enantiomers can exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like receptors and enzymes.

For other chiral piperazine derivatives, it has been shown that one enantiomer is often significantly more potent than the other. researchgate.net For example, in a study of compounds with functionalities at position 2 of the piperazine ring, a decrease of almost 2000-fold in affinity and potency at the δ-receptor was observed for a compound with a benzyl (B1604629) group compared to one with a methyl group, highlighting the sensitivity of the receptor to the steric effects at this position. researchgate.net While specific studies on the separate enantiomers of this compound are not widely reported in the provided context, it is highly probable that the (R) and (S) forms would display different binding affinities and functional activities at their biological target(s).

Correlation between Molecular Architecture and Target Binding Affinity

These computational studies often reveal the importance of specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the target protein. connectjournals.commdpi.com For instance, the nitrogen atoms in the benzoxazole and piperazine rings can act as hydrogen bond acceptors, while the aromatic benzoxazole core can engage in pi-stacking interactions with aromatic residues in the binding pocket. The 2-methyl group on the piperazine ring likely plays a key role in orienting the molecule within the binding site to maximize these favorable interactions. The combination of these structural features ultimately determines the compound's binding affinity and its resulting pharmacological effect.

Spacer Length and Linker Chemistry in Receptor Interactions

The nature and length of the spacer connecting the core benzoxazole scaffold to other pharmacophoric elements are critical determinants of a compound's binding affinity and efficacy at its target receptor. Research into related 2-(piperazin-1-yl)benzoxazole derivatives has highlighted the significance of the spacer in optimizing interactions within the receptor's binding pocket.

In the synthesis of a series of substituted 2-(piperazin-1-yl)benzoxazole derivatives, a three-carbon spacer was utilized to couple the piperazine moiety with a 1,3,4-oxadiazole-2-thiol (B52307) pharmacophore. researchgate.net This specific spacer length was found to be conducive to cytotoxic activity against various human cancer cell lines. While the study did not explore a range of spacer lengths, the activity of the resulting compounds underscores the importance of the spacer in positioning the pharmacophoric groups for effective biological interactions.

The table below summarizes the conceptual impact of varying spacer lengths and linker types on the activity of 2-(piperazinyl)benzoxazole analogs, based on general principles observed in related compound series.

| Spacer Length/Linker Type | Predicted Impact on Receptor Interaction | Rationale |

| Short Alkyl Chain (1-2 carbons) | May lead to steric hindrance or suboptimal orientation in the binding pocket, potentially decreasing affinity. | Insufficient length to allow the terminal moiety to reach and interact with distal binding sites. |

| Optimal Alkyl Chain (3-4 carbons) | Can facilitate optimal positioning of pharmacophores, leading to enhanced binding affinity and activity. | Provides the necessary flexibility and distance for key interactions with multiple subsites within the receptor. |

| Long Alkyl Chain (>5 carbons) | May result in excessive flexibility, leading to an entropic penalty upon binding and reduced affinity. | The extended chain may adopt unfavorable conformations or fail to productively occupy the binding pocket. |

| Rigid Linker (e.g., containing aromatic rings) | Can pre-organize the molecule in a bioactive conformation, potentially increasing affinity. | Reduces the entropic cost of binding but may not be optimal if the receptor requires conformational flexibility. |

| Flexible Linker (e.g., ether, thioether) | Allows for conformational adaptability to the binding site, which can be beneficial for accommodating different receptor states. | Increased flexibility can also lead to a higher entropic penalty if not constrained by specific interactions. |

Positional Isomerism of Attached Moieties

The specific placement of substituents on both the benzoxazole ring and any attached peripheral moieties has a profound effect on the biological activity of this compound derivatives. The electronic and steric properties of these substituents, as well as their position, can dramatically alter receptor affinity, selectivity, and functional activity.

Studies on a broad range of benzoxazole derivatives have consistently shown that the position of substituents is a key determinant of their pharmacological profile. For example, the introduction of electron-donating or electron-withdrawing groups at different positions on the benzoxazole ring can modulate the electron density of the heterocyclic system, thereby influencing its interaction with receptor residues. nih.gov Research has indicated that substitutions at positions 2 and 5 of the benzoxazole ring are particularly important for biological activity. nih.gov

In the context of 2-(piperazinyl)benzoxazole analogs, the substitution pattern on a terminal phenyl ring attached to the piperazine moiety also significantly impacts activity. The position of substituents on this phenyl ring can affect the molecule's ability to engage in specific interactions, such as hydrogen bonds or pi-stacking, within the receptor's active site.

The following table illustrates the hypothetical influence of positional isomerism of a substituent (e.g., a methoxy (B1213986) group) on a terminal phenyl ring of a 2-(piperazinyl)benzoxazole derivative on its receptor binding affinity.

| Substituent Position on Terminal Phenyl Ring | Predicted Receptor Binding Affinity | Rationale |

| Ortho-position | May cause steric hindrance with the receptor, leading to a decrease in binding affinity. | The close proximity of the substituent to the point of attachment can restrict the molecule's ability to adopt the optimal binding conformation. |

| Meta-position | Could lead to favorable interactions with a specific sub-pocket of the receptor, potentially increasing affinity. | This position may allow the substituent to engage in beneficial interactions without causing significant steric clashes. |

| Para-position | Often considered an optimal position for substituents, as it can extend into a deeper part of the binding pocket and form key interactions. | This position generally avoids steric hindrance and allows for the exploration of additional binding space. |

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. dergipark.org.tr By optimizing the molecular geometry, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For 2-(2-Methylpiperazin-1-yl)-1,3-benzoxazole, DFT at a common level of theory, such as B3LYP with a 6-311++G(d,p) basis set, would provide a detailed picture of its three-dimensional structure. dergipark.org.tr

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. In related benzoxazole (B165842) derivatives, the HOMO is typically localized on the electron-rich benzoxazole ring system, while the LUMO may be distributed across the entire molecule. The introduction of the methylpiperazine group would be expected to influence the energy and distribution of these orbitals.

Table 1: Illustrative DFT-Calculated Properties for a Benzoxazole Derivative This table presents typical data obtained from DFT calculations on a related benzoxazole compound to illustrate the expected results for this compound.

| Parameter | Value |

| Total Energy (Hartree) | -785.1234 |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | -1.54 |

| HOMO-LUMO Gap (eV) | 4.67 |

| Dipole Moment (Debye) | 3.45 |

Time-Dependent DFT (TD-DFT) for Charge Transfer Analysis

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules, such as electronic absorption and emission spectra. researchgate.netresearchgate.net This method can predict the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π→π* or n→π*).

For this compound, TD-DFT calculations could reveal intramolecular charge transfer (ICT) characteristics. Upon photoexcitation, electron density could shift from the electron-donating methylpiperazine moiety to the electron-accepting benzoxazole core. Analysis of the molecular orbitals involved in the main electronic transitions would confirm the extent and direction of this charge transfer. Such studies on substituted benzoxazoles have shown that the nature of the substituent significantly impacts the absorption and fluorescence properties. researchgate.net

Table 2: Example TD-DFT Results for an Electronic Transition in a Substituted Benzoxazole This table illustrates the kind of data generated from TD-DFT calculations, showing the primary orbitals involved in an electronic transition.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | 315 | 0.25 | HOMO → LUMO (95%) |

| S0 → S2 | 288 | 0.11 | HOMO-1 → LUMO (88%) |

Natural Bond Orbital (NBO) Analysis for Molecular Stability

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the interactions between orbitals, offering insights into molecular stability derived from hyperconjugation and charge delocalization. researchgate.net NBO analysis examines the donation of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy, E(2), associated with these interactions quantifies their significance.

Reactivity Descriptors (e.g., MEP, ALIE Surfaces, Fukui Functions)

In silico methods are also used to predict the reactivity of a molecule. The Molecular Electrostatic Potential (MEP) surface is a valuable tool that maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich and electron-poor regions of a molecule. dergipark.org.trresearchgate.net For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Fukui functions are another descriptor used to identify reactive sites. researchgate.net They indicate the change in electron density at a specific point when the total number of electrons in the system changes, thereby predicting sites for nucleophilic, electrophilic, and radical attack.

Table 3: Illustrative Reactivity Descriptors for a Benzoxazole Analog This table shows typical global reactivity descriptors calculated from HOMO and LUMO energies.

| Descriptor | Formula | Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.21 |

| Electron Affinity (A) | -ELUMO | 1.54 |

| Chemical Hardness (η) | (I - A) / 2 | 2.335 |

| Electronegativity (χ) | (I + A) / 2 | 3.875 |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.21 |

Molecular Dynamics (MD) Simulations

While quantum mechanics focuses on the static electronic properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, often in the presence of a solvent.

Conformational Analysis and Dynamic Behavior in Solvents

MD simulations can provide a detailed understanding of the conformational flexibility of this compound. The piperazine (B1678402) ring can adopt different conformations (e.g., chair, boat), and the orientation of the methyl group and the linkage to the benzoxazole ring can vary. MD simulations in different solvents (e.g., water, ethanol) would reveal the most stable conformations and the energetic barriers between them. nih.gov

Analysis of the simulation trajectory can yield information on structural stability, such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of atomic positions. nih.gov Furthermore, by analyzing the radial distribution functions between the molecule and solvent molecules, one can gain insight into the solvation shell and specific intermolecular interactions, such as hydrogen bonding between the piperazine nitrogens and water molecules. This information is critical for understanding how the molecule behaves in a biological or chemical environment. Studies on related piperazine-containing compounds have used MD simulations to explore their binding interactions and structural stability within protein active sites. researchgate.net

Prediction of Stability and Reactivity Under Simulated Biological Conditions

The stability and reactivity of a potential drug molecule under physiological conditions (e.g., varying pH, presence of enzymes) are critical determinants of its therapeutic efficacy and safety. In silico methods can simulate these conditions to predict the metabolic fate of a compound.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a benzoxazole derivative, might interact with a biological target like an enzyme or receptor.

Molecular docking studies have been extensively used to investigate the interaction of benzoxazole-containing compounds with various key protein targets implicated in diseases like cancer and bacterial infections.

DNA Gyrase: This enzyme is a crucial target in bacteria, and its inhibition can prevent DNA replication. esisresearch.org Docking studies of benzoxazole derivatives into the ATP binding site of DNA gyrase B have shown favorable binding modes. esisresearch.orgresearchgate.net These studies indicate that the benzoxazole scaffold can fit well within the active site, positioning it for potent inhibitory activity, which is a key attribute for developing new antibacterial agents. esisresearch.orgnih.gov The binding affinity is often compared to known inhibitors to gauge potential efficacy. uomustansiriyah.edu.iq

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a significant role in cell proliferation, and its overactivity is linked to many cancers. nih.gov Docking simulations of various heterocyclic compounds, including those with piperazine and benzoxazole-like structures, into the ATP binding site of the EGFR kinase domain (PDB ID: 1M17) have been performed. nih.govdovepress.com These studies predict that the compounds can occupy the same binding region as established inhibitors like erlotinib (B232), suggesting a similar mechanism of action. dovepress.com The interaction energy scores from these simulations help prioritize compounds likely to have potent inhibitory activity against EGFR. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): As a key mediator of angiogenesis, the process of forming new blood vessels, VEGFR-2 is a major target in cancer therapy. nih.govsemanticscholar.org Numerous studies have docked novel benzoxazole derivatives into the VEGFR-2 kinase domain (e.g., PDB ID: 3VHE). ijrpr.com The results consistently show that the binding patterns of these new compounds are often similar to that of established inhibitors like sorafenib (B1663141) and sunitinib. mdpi.comnih.gov The benzoxazole moiety typically anchors the molecule within the active site, allowing other parts of the structure to form critical interactions that lead to potent inhibition. nih.govmdpi.com

| Target Enzyme/Receptor | PDB ID | Compound Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| VEGFR-2 | 3VHE | Benzoxazole Derivatives | -9.116 to -8.635 | Cys919, Asp1046, Glu885, Leu840 | ijrpr.com |

| EGFR | 1M17 | Phenylpiperazine Derivatives | -48.81 (CDOCKER Energy) | Leu694, Lys721, Asp831 | nih.gov |

| DNA Gyrase | 4DUH | Levofloxacin Carboxamides | 80.72 to 87.53 (PLP Fitness) | Arg73, Gly77 | uomustansiriyah.edu.iq |

The stability of the ligand-target complex predicted by docking studies is governed by various non-covalent intermolecular interactions.

Hydrogen Bonding: This is a critical interaction for specificity and affinity. In docking studies with VEGFR-2, the nitrogen and oxygen atoms within the benzoxazole and associated linker moieties frequently form hydrogen bonds with key amino acid residues in the hinge region of the active site, such as Cys919 and Asp1046. semanticscholar.orgijrpr.com Similarly, when docked into the EGFR active site, hydrogen bonds are often observed with residues like Lys721 and Asp831. nih.gov For DNA gyrase, interactions with residues like Asn46 and Gly77 are noted. researchgate.net These bonds are crucial for anchoring the inhibitor in the correct orientation.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction provides early-stage assessment of a molecule's likely behavior in the body, helping to identify potential liabilities and reduce late-stage drug attrition. nih.govrsc.org

Computational models are used to predict various ADME parameters for benzoxazole derivatives. These predictions are often based on established principles like Lipinski's Rule of Five, which helps to assess "drug-likeness" and oral bioavailability. nih.gov Studies on various benzoxazole and piperazine-containing compounds show that they generally exhibit favorable ADME profiles. nih.gov Predictions typically include parameters such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, aqueous solubility (logS), and potential for cytochrome P450 (CYP) enzyme inhibition. nih.gov For many novel benzoxazole derivatives, in silico analyses predict good oral bioavailability and moderate to high absorption. ijrpr.comnih.gov These predictions are crucial for guiding the design and selection of compounds with the highest potential for successful development. nih.gov

| ADME Property | Predicted Value/Outcome | Significance | Reference |

|---|---|---|---|

| Lipinski's Rule of Five | Generally compliant | Indicates good potential for oral bioavailability. | nih.govnih.gov |

| Human Intestinal Absorption (%) | Often > 70-80% | Suggests high absorption from the gastrointestinal tract. | nih.gov |

| Aqueous Solubility (logS) | Variable, often in an acceptable range | Crucial for absorption and distribution. | |

| Blood-Brain Barrier (BBB) Penetration | Variable; can be designed to be CNS-penetrant or non-penetrant | Determines potential for central nervous system effects. | |

| CYP2D6 Inhibition | Often predicted as non-inhibitors | Low potential for drug-drug interactions involving this key metabolic enzyme. | ijrpr.com |

Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR) for Structural Confirmation

NMR spectroscopy is a primary tool for elucidating the molecular structure of a compound. While specific experimental spectra for 2-(2-Methylpiperazin-1-yl)-1,3-benzoxazole are not available, the expected chemical shifts can be predicted based on the analysis of its structural components: the benzoxazole (B165842) ring, the piperazine (B1678402) ring, and the methyl group.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoxazole ring, the aliphatic protons of the piperazine ring, the methyl protons, and the N-H proton of the piperazine.

Benzoxazole Protons: The four protons on the benzene (B151609) portion of the benzoxazole ring would typically appear in the aromatic region, approximately between δ 7.0 and 7.8 ppm. nih.gov The exact shifts and splitting patterns (doublets, triplets) would depend on their position and coupling with adjacent protons.

Piperazine Protons: The protons on the piperazine ring are in a more complex environment. Due to the asymmetry introduced by the methyl group, the methylene (B1212753) (CH₂) protons would not be equivalent and are expected to appear as a series of complex multiplets in the aliphatic region, likely between δ 2.5 and 4.0 ppm. nih.govmdpi.com The single proton on the carbon bearing the methyl group (CH) would also be in this region.

N-H Proton: The proton on the secondary amine of the piperazine ring would likely appear as a broad singlet, which is D₂O exchangeable. Its chemical shift can vary but is typically found in the δ 1.5-3.0 ppm range. nih.gov

Methyl Protons: The methyl (CH₃) group attached to the piperazine ring would appear as a doublet in the upfield region, likely around δ 1.0-1.3 ppm, due to coupling with the adjacent CH proton.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon environments in the molecule.

Benzoxazole Carbons: The carbons of the benzoxazole moiety are expected to resonate in the δ 110-165 ppm range. The carbon at the 2-position (C=N) would be significantly downfield, potentially around δ 160-165 ppm. mdpi.com The aromatic carbons would appear between δ 110 and 152 ppm. mdpi.com

Piperazine Carbons: The aliphatic carbons of the piperazine ring would be found in the upfield region, typically between δ 40 and 60 ppm. mdpi.com

Methyl Carbon: The methyl carbon would show a signal at the most upfield position, generally in the δ 15-20 ppm range.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for its aromatic and heterocyclic rings, as well as the amine and alkyl groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Bond Vibration |

| N-H (Amine) | 3300 - 3500 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 2960 | Stretching |

| C=N (Imine in oxazole) | 1630 - 1680 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Ring Stretching |

| C-O-C (Ether in oxazole) | 1200 - 1270 | Asymmetric Stretching |

| C-N (Amine) | 1020 - 1250 | Stretching |

Table 1. Predicted Infrared (IR) Spectroscopy Data for this compound. Data are inferred from standard functional group absorption ranges. nih.govresearchgate.net

Mass Spectrometry (e.g., ESI-MS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. Using a technique like Electrospray Ionization (ESI), the compound is expected to be detected as a protonated molecular ion [M+H]⁺.

Molecular Ion Peak: Given the molecular weight of 217.27, the mass spectrum should show a prominent peak at a mass-to-charge ratio (m/z) of 218.28, corresponding to the [C₁₂H₁₆N₃O]⁺ ion. mdpi.com

Fragmentation Pattern: The fragmentation of the molecule would likely involve the cleavage of the piperazine and benzoxazole rings. Common fragmentation pathways for related structures involve the loss of the piperazine side chain or the fragmentation of the piperazine ring itself. Key fragments could include ions corresponding to the benzoxazole moiety and the methylpiperazine moiety.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional structure of a compound in its solid, crystalline state. While no specific crystal structure has been published for this compound, data from related benzoxazole and piperazine derivatives allow for an educated prediction of its solid-state features. researchgate.netmdpi.com

Other Spectroscopic Techniques for Characterization (e.g., UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The benzoxazole moiety contains a conjugated π-system, which is expected to be the primary chromophore.

Based on studies of other 2-substituted benzoxazoles, this compound would likely exhibit absorption maxima (λmax) in the UVA range, approximately between 300 and 380 nm. scielo.br The exact position and intensity (molar absorptivity) of the absorption bands would be influenced by the solvent used for the measurement. scielo.br

Broader Scientific Applications Beyond Direct Therapeutic Use

Application as Synthetic Building Blocks for More Complex Molecules

The 2-(piperazin-1-yl)-1,3-benzoxazole scaffold is a valuable starting point, or building block, for the synthesis of more elaborate molecules. Its structure contains reactive sites that allow for straightforward chemical elaboration to create novel compounds with tailored properties. One of the most useful features is the secondary amine in the piperazine (B1678402) ring, which can readily undergo reactions such as acylation, alkylation, and condensation to attach various functional groups and build larger molecular architectures. sapub.org

This strategy has been effectively employed in the development of hybrid molecules for potential pharmaceutical use. For instance, researchers have coupled 2-(piperazin-1-yl)benzoxazole with 1,3,4-oxadiazole-2-thiol (B52307) moieties using a three-carbon spacer. sci-hub.seresearchgate.net This synthetic approach results in complex hybrid compounds that combine the structural features of both heterocyclic systems. sci-hub.se The objective of such syntheses is often to create a single molecule with multiple pharmacophores, which may lead to compounds with novel or enhanced biological activities. sci-hub.seresearchgate.net

In a similar vein, the benzoxazole (B165842) scaffold itself has been used as a foundational element in the synthesis of potential antitumor agents. By starting with a core benzoxazole structure, chemists have attached side chains containing a 4-methylpiperazine group to develop new derivatives. mdpi.com These synthetic strategies highlight the modular nature of using the piperazinyl-benzoxazole core, allowing for systematic modifications to explore structure-activity relationships.

| Starting Scaffold | Reaction/Modification | Resulting Complex Molecule | Research Area | Reference |

| 2-(Piperazin-1-yl)benzoxazole | Coupling with 1,3,4-oxadiazole-2-thiol derivatives | Hybrid heterocycles containing benzoxazole, piperazine, and oxadiazole rings | Anticancer Drug Discovery | sci-hub.se, researchgate.net |

| 2-Mercaptobenzoxazole (B50546) | Multi-step synthesis involving acylation and cyclization | 2-(4-phenyl-1,2,4-triazine-3-one) thio benzoxazole derivatives | Heterocyclic Synthesis | sapub.org |

| Benzoxazole-2-thiol | Alkylation and subsequent acylation with substituted benzoic acids | 2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)benzo[d]oxazol-6-yl)-benzamide | Antitumor Agent Development | mdpi.com |

Utility as Ligands in Biochemical Assays